molecular formula C11H11NS2 B14750540 Thiazole, 2-(ethylthio)-4-phenyl- CAS No. 5316-74-5

Thiazole, 2-(ethylthio)-4-phenyl-

Cat. No.: B14750540
CAS No.: 5316-74-5
M. Wt: 221.3 g/mol
InChI Key: KGLVHCYZWWKBRE-UHFFFAOYSA-N
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Description

Thiazole, 2-(ethylthio)-4-phenyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole, 2-(ethylthio)-4-phenyl- can be achieved through several methods. One common approach involves the cyclization of α-oxodithioesters with ethyl isocyanoacetate in the presence of a base such as potassium hydroxide (KOH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol . Another method includes the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles, which can be further functionalized at the 2-position .

Industrial Production Methods

Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Thiazole, 2-(ethylthio)-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and diazonium salts are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives.

Scientific Research Applications

Thiazole, 2-(ethylthio)-4-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of thiazole, 2-(ethylthio)-4-phenyl- depends on its specific application. Generally, thiazole derivatives interact with various molecular targets, including enzymes and receptors, to exert their biological effects. For example, they may inhibit bacterial enzymes or interfere with DNA replication in cancer cells.

Comparison with Similar Compounds

Thiazole, 2-(ethylthio)-4-phenyl- can be compared with other thiazole derivatives such as:

  • Thiazole, 2-(methylthio)-4-phenyl-
  • Thiazole, 2-(ethylthio)-4-methyl-
  • Thiazole, 2-(phenylthio)-4-phenyl-

These compounds share similar structural features but differ in the substituents attached to the thiazole ring. The presence of different substituents can significantly influence their chemical reactivity and biological activities .

Properties

CAS No.

5316-74-5

Molecular Formula

C11H11NS2

Molecular Weight

221.3 g/mol

IUPAC Name

2-ethylsulfanyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C11H11NS2/c1-2-13-11-12-10(8-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

KGLVHCYZWWKBRE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

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